molecular formula C22H21ClN2O4S B2992358 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 946216-68-8

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2992358
CAS No.: 946216-68-8
M. Wt: 444.93
InChI Key: AGHGZFYFGDSHMA-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a dimethyl-2-oxo-1,2-dihydropyridin-1-yl moiety, and a chloro-methylphenylacetamide group

Preparation Methods

The synthesis of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzenesulfonyl group: This can be achieved by sulfonation of benzene using sulfuric acid or chlorosulfonic acid.

    Synthesis of the dihydropyridinone moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reactions: The final step involves coupling the benzenesulfonyl and dihydropyridinone intermediates with the chloro-methylphenylacetamide group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways or as a ligand in binding studies.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The dihydropyridinone moiety can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The chloro-methylphenylacetamide group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar compounds include:

    2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide: This compound differs by the position of the chloro group on the phenyl ring.

    2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide: This compound has a different methyl group position on the phenyl ring.

The uniqueness of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-14-9-10-17(12-19(14)23)24-20(26)13-25-16(3)11-15(2)21(22(25)27)30(28,29)18-7-5-4-6-8-18/h4-12H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHGZFYFGDSHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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